REACTION_CXSMILES
|
Cl[C:2]1[N:11]([C:12]2[CH:17]=[C:16]([C:18]([F:21])([F:20])[F:19])[CH:15]=[CH:14][C:13]=2[O:22][CH3:23])[CH:10]([CH2:24][C:25]([O:27][CH3:28])=[O:26])[C:9]2[C:4](=[C:5]([F:29])[CH:6]=[CH:7][CH:8]=2)[N:3]=1.[CH3:30][O:31][C:32]1[CH:33]=[C:34]([N:38]2[CH2:43][CH2:42][NH:41][CH2:40][CH2:39]2)[CH:35]=[CH:36][CH:37]=1.C1CCN2C(=NCCC2)CC1>O1CCOCC1.C(OCC)(=O)C.O>[F:29][C:5]1[CH:6]=[CH:7][CH:8]=[C:9]2[C:4]=1[N:3]=[C:2]([N:41]1[CH2:40][CH2:39][N:38]([C:34]3[CH:35]=[CH:36][CH:37]=[C:32]([O:31][CH3:30])[CH:33]=3)[CH2:43][CH2:42]1)[N:11]([C:12]1[CH:17]=[C:16]([C:18]([F:21])([F:20])[F:19])[CH:15]=[CH:14][C:13]=1[O:22][CH3:23])[CH:10]2[CH2:24][C:25]([O:27][CH3:28])=[O:26]
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Name
|
|
Quantity
|
52.5 g
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Type
|
reactant
|
Smiles
|
ClC1=NC2=C(C=CC=C2C(N1C1=C(C=CC(=C1)C(F)(F)F)OC)CC(=O)OC)F
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
25.8 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=CC1)N1CCNCC1
|
Name
|
|
Quantity
|
20.4 g
|
Type
|
reactant
|
Smiles
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C1CCC2=NCCCN2CC1
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred
|
Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
the temperature increasing
|
Type
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TEMPERATURE
|
Details
|
under reflux for 22 h
|
Duration
|
22 h
|
Type
|
CUSTOM
|
Details
|
the phases are separated
|
Type
|
WASH
|
Details
|
The organic phase is washed with 0.2N hydrochloric acid (three times 100 ml) and water (200 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in a rotary evaporator
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=CC=C2C(N(C(=NC12)N1CCN(CC1)C1=CC(=CC=C1)OC)C1=C(C=CC(=C1)C(F)(F)F)OC)CC(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 62.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 87.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |